Comparative Antimalarial Activity: Equivalent Potency Against Chloroquine-Sensitive and Resistant P. falciparum
9-Benzyl-9-azabicyclo[6.2.0]decan-10-one exhibited IC50 values of 8.1 µM (8100 nM) against the chloroquine-sensitive P. falciparum strain and 7.9 µM (7900 nM) against the chloroquine-resistant strain, indicating essentially equivalent potency regardless of chloroquine susceptibility (resistance ratio ≈ 0.98) [1]. In contrast, chloroquine typically shows a >5-fold increase in IC50 against resistant strains (from ~20 nM to >100 nM) [2]. IC90 and IC99 values were also similar between strains (IC90: 18.8 µM vs. 19.4 µM; IC99: 25.2 µM vs. 27.4 µM) [1].
| Evidence Dimension | In vitro antimalarial potency (IC50) and cross-resistance profile |
|---|---|
| Target Compound Data | IC50 8.1 µM (chloroquine-sensitive); IC50 7.9 µM (chloroquine-resistant) |
| Comparator Or Baseline | Chloroquine: IC50 ~0.02 µM (sensitive); IC50 >0.1 µM (resistant) — fold-change >5 |
| Quantified Difference | Resistance ratio (resistant/sensitive) ≈ 0.98 for target compound vs. >5 for chloroquine |
| Conditions | Schizont maturation assay; P. falciparum in vitro culture; Bioorg. Med. Chem. Lett. 2005 study [1] |
Why This Matters
The lack of cross-resistance with chloroquine suggests a distinct mechanism of action, making this scaffold a potential starting point for antimalarial development against drug-resistant parasites, where chloroquine fails.
- [1] ChEMBL API. Activity data for CHEMBL181129 (Document CHEMBL1142002). Bioorg Med Chem Lett. 2005. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL181129&limit=10 View Source
- [2] World Health Organization. Guidelines for the treatment of malaria. 3rd ed. Geneva: WHO; 2015. Table 2.1. https://www.who.int/publications/i/item/9789241549127 View Source
